molecular formula C15H26N2O4 B13720366 (3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester

(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester

Katalognummer: B13720366
Molekulargewicht: 298.38 g/mol
InChI-Schlüssel: ZEOPKLFKTCMBLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester is a compound that features a cyclopentene ring substituted with tert-butoxycarbonyl (Boc) protected amino and carbamic acid tert-butyl ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The cyclopentene ring can be functionalized through various organic reactions, such as nucleophilic substitution or addition reactions. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and scalable production. The use of automated synthesis and purification systems can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentene ring or the Boc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The cyclopentene ring provides structural rigidity and can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protection group and are used in peptide synthesis.

    Cyclopentene derivatives: Compounds with similar cyclopentene rings but different functional groups.

Uniqueness

(3-tert-Butoxycarbonylaminocyclopent-3-enyl)-carbamic acid tert-butyl ester is unique due to its combination of a Boc-protected amino group and a carbamic acid tert-butyl ester group on a cyclopentene ring. This unique structure allows for specific interactions and applications in various fields of research and industry.

Eigenschaften

Molekularformel

C15H26N2O4

Molekulargewicht

298.38 g/mol

IUPAC-Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-en-1-yl]carbamate

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-10-7-8-11(9-10)17-13(19)21-15(4,5)6/h7,11H,8-9H2,1-6H3,(H,16,18)(H,17,19)

InChI-Schlüssel

ZEOPKLFKTCMBLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC=C(C1)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.